![molecular formula C9H13N B1625690 3,5-Diethylpyridine CAS No. 699-25-2](/img/structure/B1625690.png)
3,5-Diethylpyridine
Overview
Description
3,5-Diethylpyridine is a chemical compound with the molecular formula C9H13N . It has an average mass of 135.206 Da and a monoisotopic mass of 135.104797 Da .
Synthesis Analysis
The synthesis of 3,5-Diethylpyridine and its derivatives has been a subject of various research studies . For instance, one study reported the synthesis of 3,5-diethylpyridine in 52.3% yield from butanol, formaldehyde, and (NH4)2HPO4 in a liquid-phase reaction . Another research demonstrated the use of sol-gel technology in the preparation of mesoporous aluminosilicates, which showed high activity and selectivity in the synthesis of 3,5-diethylpyridines .
Molecular Structure Analysis
The molecular structure of 3,5-Diethylpyridine is characterized by its molecular formula, C9H13N . The structure, properties, spectra, suppliers, and links for 3,5-Diethylpyridine can be found in various chemical databases .
Chemical Reactions Analysis
The chemical reactions involving 3,5-Diethylpyridine have been explored in several studies . For example, one study reported the use of mesoporous aluminosilicates prepared by two-step sol-gel synthesis showing high activity and selectivity in the synthesis of 3,5-diethylpyridines .
Physical And Chemical Properties Analysis
3,5-Diethylpyridine has an average mass of 135.206 Da and a monoisotopic mass of 135.104797 Da . More detailed physical and chemical properties may be found in specialized chemical databases .
Scientific Research Applications
Heterocyclic Chemistry : The pyridine moiety is central to the field of heterocyclic chemistry due to its presence in many compounds with significant biological and industrial applications. Syntheses that focus on imidazo[1,2-a]pyridines, for example, explore various strategies like condensation and multicomponent reactions, highlighting the versatility and importance of pyridine structures in chemical synthesis (Bagdi, Santra, Monir, & Hajra, 2015).
Applications in Sensing and Detection
Sensing of Chemical Warfare Simulants : Compounds based on 3,5-Diethylpyridine have been designed to act as luminescent 'turn-ON' sensors. For instance, a specific terpyridine-dicarboxylate based Eu(III) probe demonstrates the ability to selectively sense diethyl chlorophosphate, a simulant for G-series nerve agents, showcasing the compound's potential in security and defense applications (Gupta & Patra, 2020).
Applications in Organic Synthesis and Medicinal Chemistry
Intermediate in Organic Synthesis : Diethyl 5-Ethyl-2,3-Pyridinedicarboxylate, a compound related to 3,5-Diethylpyridine, is widely used as an intermediate in the production of dyes, medicines, and pesticides. The synthesis of this compound is critical due to its applications and the demand for more efficient production methods, highlighting the importance of pyridine derivatives in various chemical industries (Hunsheng & Heng, 2014).
Applications in Environmental Chemistry
Environmentally Benign Synthesis : The synthesis of 2-amino-3,5-dicarbonitrile-6-sulfanylpyridines, using diethylamine as a catalyst, represents a shift towards environmentally friendly chemical synthesis. This 'green synthesis' approach avoids conventional work-up and purification procedures, marking an important step in reducing the environmental impact of chemical manufacturing (Desai et al., 2014).
Safety and Hazards
The safety data sheet for 3,5-Diethylpyridine indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, to wash thoroughly after handling, and to use only outdoors or in a well-ventilated area .
properties
IUPAC Name |
3,5-diethylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c1-3-8-5-9(4-2)7-10-6-8/h5-7H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAVPSRHNNQVBLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CN=C1)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40480226 | |
Record name | 3,5-diethylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40480226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Diethylpyridine | |
CAS RN |
699-25-2 | |
Record name | 3,5-diethylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40480226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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